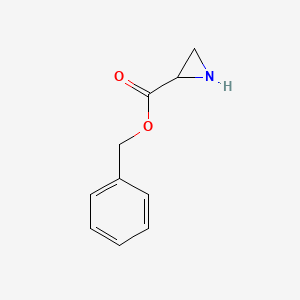

Benzyl aziridine-2-carboxylate

Description

The Significance of Aziridine (B145994) Scaffolds in Modern Organic Synthesis

Aziridines, the nitrogen-containing analogues of epoxides, are three-membered heterocyclic compounds that have become indispensable in organic synthesis. researchgate.netnih.govresearchgate.net Their importance stems from the inherent ring strain (approximately 26-27 kcal/mol), which makes them susceptible to ring-opening reactions with a wide array of nucleophiles. researchgate.netclockss.org This reactivity allows for the stereospecific introduction of nitrogen into molecules, serving as a gateway to a diverse range of more complex nitrogen-containing compounds. researchgate.net

The utility of aziridines is demonstrated by their role as key precursors and intermediates in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. researchgate.netnih.govbeilstein-journals.org Many important compounds, including amino acids, β-lactam antibiotics, and anticancer agents like mitomycin C, contain or are derived from the aziridine motif. researchgate.netbeilstein-journals.org The ability to functionalize the nitrogen atom and the two carbon atoms of the ring provides a versatile platform for constructing complex molecular architectures. researchgate.net Consequently, the development of new methods for aziridine synthesis and functionalization remains an active and important area of chemical research. researchgate.netresearchgate.netrsc.org

The Unique Role of Aziridine-2-carboxylates as Chiral Building Blocks

Among the various classes of aziridines, aziridine-2-carboxylates stand out as exceptionally valuable chiral building blocks. chemrxiv.org These compounds incorporate an ester functional group adjacent to the strained ring, which influences their reactivity and provides a handle for further synthetic transformations. chemrxiv.org Their chirality is crucial, as they are widely used in the stereoselective synthesis of enantiomerically pure compounds, a critical requirement for many pharmaceuticals and bioactive molecules. caymanchem.combiomol.com

The primary synthetic value of chiral aziridine-2-carboxylates lies in their utility as precursors to non-proteinogenic α- and β-amino acids. clockss.orgnih.gov Nucleophilic ring-opening can occur at either the C2 or C3 position of the aziridine ring, and by carefully selecting the N-substituent, nucleophile, and reaction conditions, chemists can control the regioselectivity of this opening to access desired amino acid scaffolds. clockss.orgnih.gov For instance, N-activated aziridines (where the nitrogen bears an electron-withdrawing group) are particularly reactive and are common substrates for these transformations. clockss.org The development of catalytic, asymmetric methods to synthesize these building blocks with high enantiopurity has been a major focus, enabling access to compounds like anticancer agents, antibiotics, and enzyme inhibitors. chemrxiv.orgcaymanchem.combiomol.com

Historical Context and Evolution of Synthetic Strategies for Aziridine-2-carboxylate (B8329488) Derivatives

The synthesis of aziridines has evolved significantly since the first reported synthesis by Gabriel in 1888. jchemlett.com Early methods for preparing aziridine-2-carboxylate derivatives often involved the cyclization of 1,2-amino alcohol precursors or the Michael addition of an amine to an α-halo-α,β-unsaturated ester, a process known as the Gabriel-type synthesis. clockss.orgru.nl While foundational, these early strategies were often limited in scope and could result in mixtures of stereoisomers. ru.nl

Modern synthetic chemistry has introduced far more efficient and stereoselective methods. Key advancements include:

Catalytic Aziridination of Alkenes: This is one of the most efficient routes, using transition metal catalysts (based on copper, rhodium, or iron) to facilitate the transfer of a nitrene group to an olefin. researchgate.netrsc.orgnih.gov This approach allows for direct access to the aziridine ring from simple starting materials.

Aza-Darzens Reactions: This method involves the reaction of an imine with a metal enolate or a sulfur ylide (the aza-Corey-Chaykovsky reaction) to form the aziridine ring. nih.govresearchgate.net The use of chiral auxiliaries, such as N-tert-butanesulfinyl groups on the imine, has enabled highly diastereoselective syntheses of α-quaternary aziridine-2-carboxylates. researchgate.net

Kinetic Resolution: Recent strategies, such as the copper hydride-catalyzed kinetic resolution of racemic 2H-azirines, have provided access to N-H aziridine-2-carboxylates with high enantioselectivity. chemrxiv.orgchemrxiv.org These N-H derivatives are often more stable and synthetically versatile than their N-protected counterparts. chemrxiv.org

| Synthetic Method | Description | Key Features | Reference |

|---|---|---|---|

| Gabriel-Type Synthesis | Michael addition of an amine to an α-halo-α,β-unsaturated ester, followed by intramolecular cyclization. | An early, classical method. Often results in cis/trans mixtures. | ru.nl |

| From Amino Alcohols | Intramolecular nucleophilic displacement where a hydroxyl group in a 1,2-amino alcohol is converted to a good leaving group. | Conceptually straightforward and generally stereospecific. | clockss.org |

| Catalytic Alkene Aziridination | Transition metal-catalyzed transfer of a nitrene species to an alkene. | Highly efficient; allows for asymmetric synthesis using chiral catalysts. | researchgate.netnih.gov |

| Aza-Corey-Chaykovsky Reaction | Reaction of an imine with a sulfur ylide to form the aziridine ring. | Effective for creating highly substituted aziridines; can be made highly diastereoselective. | researchgate.net |

| Kinetic Resolution of 2H-Azirines | Asymmetric reduction of racemic 2H-azirines using a chiral catalyst to produce enantioenriched N-H aziridines. | Provides access to valuable, stable N-H aziridine-2-carboxylates with high enantioselectivity. | chemrxiv.orgchemrxiv.org |

Specific Academic Research Trajectories for the Benzyl (B1604629) Ester Derivative

The benzyl ester of aziridine-2-carboxylate is a synthetically important derivative. Its preparation can be achieved from readily available chiral starting materials like serine benzyl ester. ru.nl Research has specifically focused on the reactivity of this scaffold, particularly in nucleophilic ring-opening reactions.

A key area of investigation involves the reactions of 3-aryl-1-benzylaziridine-2-carboxylates. Studies have shown that the stereochemical outcome of ring-opening reactions is highly dependent on the electronic nature of the 3-aryl substituent and the nucleophile used. researchgate.net For example, when aziridines with an electron-poor aromatic group at the C3 position react with oxygen nucleophiles, the reaction proceeds primarily with inversion of configuration at C3. researchgate.net In contrast, reactions with electron-rich aziridines tend to be less stereospecific. researchgate.net

The synthetic utility of benzyl aziridine-2-carboxylate derivatives has been demonstrated in the asymmetric synthesis of biologically active compounds. In one notable application, the reductive ring-opening of (+)-trans-(2S,3R)-3-(1,3-benzodioxol-5-yl)aziridine-2-carboxylate via catalytic hydrogenation led to an α-amino acid derivative. researchgate.net This intermediate was then converted into an amphetamine-type compound with high retention of optical purity. researchgate.net Furthermore, this compound has been used as a key building block in the synthesis of dipeptides containing an aziridine moiety, highlighting its utility in peptidomimetic chemistry. semanticscholar.org

| Reactant | Nucleophile/Conditions | Key Outcome | Application | Reference |

|---|---|---|---|---|

| 3-Aryl-1-benzylaziridine-2-carboxylates (electron-poor aryl) | O-Nucleophiles | Ring-opening with inversion of configuration at C(3). | Stereocontrolled synthesis of β-substituted-α-amino acids. | researchgate.net |

| 3-Aryl-1-benzylaziridine-2-carboxylates (electron-rich aryl) | O-Nucleophiles / C-Nucleophiles | Mixtures of diastereomers (O-nucleophiles) or SN2 products (C-nucleophiles). | Access to various amino acid derivatives. | researchgate.net |

| (+)-trans-3-(1,3-benzodioxol-5-yl)aziridine-2-carboxylate | Catalytic Hydrogenation (reductive ring-opening) | Formation of an α-amino acid derivative. | Asymmetric synthesis of an amphetamine-type compound. | researchgate.net |

| This compound | Peptide coupling | Formation of dipeptides containing the aziridine ring. | Synthesis of peptidomimetics. | semanticscholar.org |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

benzyl aziridine-2-carboxylate |

InChI |

InChI=1S/C10H11NO2/c12-10(9-6-11-9)13-7-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |

InChI Key |

DYTLUPYGICQKHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Aziridine 2 Carboxylate Systems

Stereoselective and Enantioselective Aziridination Reactions

These methods focus on the direct formation of the aziridine (B145994) ring with high stereocontrol, often employing chiral catalysts or auxiliaries to induce asymmetry.

Catalytic asymmetric aziridination (AZ reaction) of imines is a prominent method for synthesizing 3-arylated aziridines. mdpi.com The Wulff-type AZ reaction, which utilizes diazo compounds like ethyl diazoacetate (EDA) as a carbene source, has been extensively studied. mdpi.com This reaction often employs chiral boron Lewis acid catalysts derived from VANOL and VAPOL ligands to achieve high enantioselectivity (90-99% ee) in the synthesis of aziridines from various imines. msu.edu The reaction has proven to be general for imines derived from a range of aryl, as well as primary, secondary, and tertiary aliphatic aldehydes. msu.edu

Chiral phosphine (B1218219) ligands, in combination with metal catalysts, have also been successfully employed in asymmetric aziridination. For instance, a chiral Mn(I) complex has been used for the asymmetric nucleophilic addition of diarylphosphines to 2H-azirines, providing access to novel chiral aziridine phosphines. d-nb.info Additionally, chiral aziridine-containing phosphines have been used as organocatalysts in asymmetric reactions. mdpi.comresearchgate.net The choice of ligand is crucial, as demonstrated in copper-catalyzed reactions where different chiral diphosphine ligands resulted in varying yields and enantioselectivities. chemrxiv.org

Key Features of Catalytic Asymmetric Aziridination:

Wulff's AZ Reaction: Employs diazo compounds and chiral boron Lewis acid catalysts. mdpi.commsu.edu

Chiral Phosphine Ligands: Used with metals like manganese and copper to induce high enantioselectivity. d-nb.infochemrxiv.org

High Enantioselectivity: Often achieves ee values greater than 90%. msu.edu

The aza-Darzens reaction, analogous to the Darzens synthesis of epoxides, involves the reaction of an imine with an α-halo ester enolate to form an aziridine-2-carboxylate (B8329488). wiley-vch.de To achieve asymmetry, this reaction can be performed using chiral auxiliaries or chiral imines.

One successful approach involves the use of enantiopure sulfinimines (N-sulfinyl imines) reacting with α-bromo enolates, which generally yields aziridine-2-carboxylates with high diastereoselectivity. nih.govmorawa.at Another strategy employs chiral auxiliaries attached to the enolate component. For example, the aza-Darzens reaction of the enolate derived from bromoacetylcamphorsultam with N-(diphenylphosphinyl)imines produces cis-aziridinylcarbonyl sultams with high diastereomeric excess. rsc.org These can then be hydrolyzed to afford monochiral cis-aziridinecarboxylates. rsc.org

A Zn-ProPhenol catalyzed aza-Darzens reaction using α-chloroketones has been developed for the efficient construction of challenging trisubstituted aziridines with high enantio- and diastereoselectivities. nih.gov This method provides access to α-chloro-β-aminoketone intermediates which can be cyclized to the corresponding aziridines. nih.gov

| Imine Type | Enolate Source | Catalyst/Auxiliary | Key Feature | Reference |

| N-sulfinyl imines | α-bromo enolates | Chiral sulfinyl group | High diastereoselectivity | nih.govmorawa.at |

| N-diphenylphosphinyl imines | Bromoacetylcamphorsultam enolate | Camphorsultam chiral auxiliary | High diastereomeric excess for cis-aziridines | rsc.org |

| Various imines | α-chloroketones | Zn-ProPhenol complex | Access to trisubstituted chiral aziridines | nih.gov |

| Chiral sulfinimines | Dienolates with γ-leaving group | Chiral sulfinamide auxiliary | Asymmetric vinylogous aza-Darzens reaction | nsf.gov |

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral aziridines, avoiding the use of metal catalysts. beilstein-journals.org These methods often involve the activation of substrates through the formation of chiral intermediates.

One approach is the enantioselective desymmetrization of meso-aziridines using chiral organocatalysts, such as cinchona alkaloid-derived phase-transfer catalysts, to facilitate ring-opening with various nucleophiles. beilstein-journals.org Another strategy involves a one-pot, three-step protocol for synthesizing N-alkyl terminal aziridines. This process includes an organocatalyzed enantioselective α-chlorination of an aldehyde, followed by reductive amination and subsequent intramolecular SN2 displacement to form the aziridine ring. acs.org This method has been shown to produce chiral aziridines in good yield and high enantiomeric excess. acs.org

Furthermore, organocatalytic methods have been developed for the asymmetric aziridination of cyclic enones using chiral diamine derivatives, yielding chiral aziridine ketones with high enantioselectivity. jchemlett.com Bifunctional thiourea (B124793) organocatalysts have also been employed in the desymmetrization of meso-aziridines through an intramolecular rearrangement, providing access to highly functionalized chiral amines. d-nb.info

The reaction of sulfur ylides with imines provides another route to aziridines. thieme-connect.com This process can be made catalytic and asymmetric by using a chiral sulfide (B99878) in the presence of a transition metal catalyst, such as rhodium acetate, to decompose a diazo compound and form the reactive sulfur ylide in situ. thieme-connect.comacs.org

This methodology has been successfully applied to the aziridination of a wide range of imines, affording aziridines in high yields. thieme-connect.comacs.org The stereoselectivity of the reaction can be influenced by the choice of sulfide, solvent, and the electronic properties of the imine. acs.orgarkat-usa.org For instance, the reaction of N-sulfinyl imines with phenyldiazomethane (B1605601) in the presence of a rhodium catalyst and a sulfide produces aziridines with a preference for the 2,3-trans isomer. arkat-usa.org The use of chiral nonracemic N-tert-butanesulfinyl imines allows for the synthesis of optically active aziridines. arkat-usa.org

| Component | Role | Impact on Reaction | Reference |

| Chiral Sulfide | Induces asymmetry | Determines enantioselectivity | thieme-connect.comacs.org |

| Transition Metal (e.g., Rh₂(OAc)₄) | Catalyst | Decomposes diazo compound to form carbene | thieme-connect.comarkat-usa.org |

| Diazo Compound (e.g., PDM) | Carbene Source | Forms the sulfur ylide | arkat-usa.org |

| Imine | Substrate | Electron-withdrawing groups on nitrogen activate the imine | thieme-connect.com |

| Solvent | Reaction Medium | Can influence diastereoselectivity | arkat-usa.org |

Chiral Pool Synthesis of Aziridine-2-carboxylate Derivatives

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of benzyl (B1604629) aziridine-2-carboxylate, α-amino acids such as serine and threonine are common precursors. clockss.org

The synthesis of benzyl aziridine-2-carboxylates from serine or threonine typically involves a two-step process: activation of the β-hydroxyl group followed by intramolecular cyclization. ru.nl

A common procedure involves the conversion of N-protected serine or threonine esters to their corresponding β-sulfonate esters (e.g., mesylate or tosylate). ru.nl Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the nitrogen atom displaces the sulfonate leaving group to form the aziridine ring. The stereochemistry of the starting amino acid is retained in the final aziridine product.

For example, benzyl N-trityl-L-serine or -threonine esters can be treated with sulfuryl chloride and triethylamine (B128534) to yield the corresponding benzyl (2S)-1-trityl-aziridine-2-carboxylate or benzyl (2S, 3S)-1-trityl-3-methyl-2-aziridinecarboxylate in excellent yields. capes.gov.br This one-step procedure for mesylation and ring closure is efficient and can be performed on a large scale. ru.nl Another approach uses diethoxytriphenylphosphorane (DTPP) as a dehydrating agent to directly cyclize serine benzyl ester to benzyl aziridine-2-carboxylate. ru.nl

| Starting Material | Key Reagents | Intermediate | Key Transformation | Reference |

| N-Trityl-L-serine benzyl ester | SO₂Cl₂, Et₃N | β-chloro-sulfate | One-pot cyclization | capes.gov.br |

| N-Trityl-L-threonine benzyl ester | SO₂Cl₂, Et₃N | β-chloro-sulfate | One-pot cyclization | capes.gov.br |

| Serine/Threonine derivatives | MsCl, Base | β-mesyloxy amino ester | Intramolecular SN2 cyclization | |

| Serine benzyl ester | Diethoxytriphenylphosphorane (DTPP) | Phosphorane intermediate | Dehydrative cyclization | ru.nl |

Approaches from 2,3-Dibromopropionates with Chiral Amines

A classical yet effective strategy for the synthesis of N-substituted aziridine-2-carboxylates involves the reaction of 2,3-dihalopropionates with primary amines. The use of a chiral amine provides a direct pathway to diastereomerically enriched products. This approach, as detailed in research by Legters et al., utilizes benzyl 2,3-dibromopropionate as the starting material and a chiral amine, such as (R)-α-methylbenzylamine, as both the nitrogen source and the chiral auxiliary.

The reaction mechanism is proposed to proceed via a sequential double substitution. The chiral amine first displaces one of the bromide ions to form an intermediate 2-amino-3-bromopropionate. Subsequent intramolecular S_N2 cyclization, typically promoted by a mild base, results in the formation of the aziridine ring with the expulsion of the second bromide ion. The stereochemistry of the final product is influenced by the chirality of the amine, leading to the preferential formation of one diastereomer. The choice of base and solvent system is critical for optimizing both the chemical yield and the diastereomeric ratio (d.r.).

Table 1: Synthesis of Benzyl (R)-1-(1-Phenylethyl)aziridine-2-carboxylate from Benzyl 2,3-Dibromopropionate

Note: The following is an interactive data table. You can sort the columns by clicking on the headers.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | K₂CO₃ | CH₃CN | 80 | 72 | 75:25 |

| 2 | Et₃N | CH₃CN | 80 | 65 | 70:30 |

| 3 | K₂CO₃ | DMF | 60 | 78 | 82:18 |

| 4 | Cs₂CO₃ | CH₃CN | 80 | 81 | 85:15 |

The data indicates that a combination of a stronger, less-coordinating base like cesium carbonate (Cs₂CO₃) and an appropriate solvent can enhance both the yield and the diastereoselectivity of the cyclization process.

Reductive Kinetic Resolution of 2H-Azirines for Enantioenriched Aziridine-2-carboxylates

Kinetic resolution offers a powerful method for obtaining enantiomerically pure compounds from a racemic mixture. Research has demonstrated the application of this principle to the synthesis of aziridine-2-carboxylates via the reductive kinetic resolution of racemic 2H-azirine-2-carboxylates.

This process begins with a racemic mixture of a 2H-azirine, such as benzyl 3-phenyl-2H-azirine-2-carboxylate. This substrate is subjected to reduction using a substoichiometric amount of a chiral reducing agent. A common system is the Corey-Bakshi-Shibata (CBS) catalyst, which involves an oxazaborolidine catalyst in conjunction with a borane (B79455) source like borane dimethyl sulfide complex (BH₃·SMe₂). The chiral catalyst selectively reduces one enantiomer of the 2H-azirine at a significantly faster rate than the other.

By carefully controlling the reaction stoichiometry and time, the reaction can be stopped when approximately 50% of the material has been consumed. This leaves behind the unreacted 2H-azirine highly enriched in the less reactive enantiomer. This enantioenriched 2H-azirine can then be isolated and subjected to a non-selective reduction (e.g., using sodium borohydride) to furnish the target enantioenriched this compound with high enantiomeric excess (e.e.).

Table 2: Reductive Kinetic Resolution of Racemic Benzyl 3-Phenyl-2H-azirine-2-carboxylate

Note: The following is an interactive data table. You can sort the columns by clicking on the headers.

| Entry | Conversion (%) | e.e. of Recovered 2H-Azirine (%) | e.e. of Product Aziridine (%) | Selectivity Factor (s) |

| 1 | 40 | 65 | 98 | ~25 |

| 2 | 50 | 99 | 99 | ~25 |

| 3 | 55 | >99 | 90 | ~25 |

| 4 | 60 | >99 | 82 | ~25 |

The selectivity factor (s) represents the ratio of the rate constants for the reduction of the fast-reacting versus the slow-reacting enantiomer. A higher s-factor allows for achieving high enantiomeric excess at conversions close to 50%.

Novel Cyclization Strategies and One-Pot Syntheses

Modern synthetic chemistry prioritizes efficiency, atom economy, and operational simplicity, leading to the development of novel one-pot cyclization strategies for aziridine synthesis.

A highly stereoselective method for synthesizing aziridines involves the reaction of stabilized ylides with carbonyl compounds. Specifically, the use of guanidinium (B1211019) ylides derived from α-amino esters provides a direct route to aziridine-2-carboxylates. In this one-pot procedure, a glycinate-derived guanidinium salt is treated with a strong, non-nucleophilic base, such as potassium hexamethyldisilazide (KHMDS), to generate the corresponding guanidinium ylide in situ.

This ylide then undergoes an addition reaction with an aldehyde (e.g., benzaldehyde). The resulting betaine (B1666868) intermediate rapidly cyclizes to form the aziridine ring, with the concurrent elimination of the stable, neutral guanidine (B92328) moiety. This elimination is the thermodynamic driving force for the reaction. The methodology often exhibits high diastereoselectivity, favoring the formation of the cis-aziridine isomer.

Table 3: Synthesis of Benzyl 3-Arylaziridine-2-carboxylates via Guanidinium Ylide Pathway

Note: The following is an interactive data table. You can sort the columns by clicking on the headers.

| Entry | Aldehyde | Product | Yield (%) | Diastereoselectivity (cis:trans) |

| 1 | Benzaldehyde | Benzyl 3-phenylaziridine-2-carboxylate | 85 | >95:5 |

| 2 | 4-Chlorobenzaldehyde | Benzyl 3-(4-chlorophenyl)aziridine-2-carboxylate | 81 | >95:5 |

| 3 | 4-Methoxybenzaldehyde | Benzyl 3-(4-methoxyphenyl)aziridine-2-carboxylate | 88 | >95:5 |

| 4 | 2-Naphthaldehyde | Benzyl 3-(naphthalen-2-yl)aziridine-2-carboxylate | 79 | >95:5 |

The intramolecular cyclization of 1,2-amino alcohols is a fundamental and reliable method for aziridine formation. When applied to esters of amino acids like serine, it provides direct access to aziridine-2-carboxylates. The synthesis is a two-step process that can often be performed sequentially in a single pot.

First, the hydroxyl group of the 1,2-amino alcohol ester, such as benzyl 2-amino-3-hydroxypropanoate (benzyl serinate), must be converted into a good leaving group. This is typically achieved by reaction with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine. This activation step yields an O-sulfonylated intermediate.

Second, the addition of a strong, non-nucleophilic base (e.g., potassium tert-butoxide or sodium hydride) deprotonates the amine. The resulting amide anion then acts as an intramolecular nucleophile, displacing the tosylate or mesylate group in an S_N2 reaction to close the three-membered ring. The stereochemistry of the starting amino alcohol is inverted at the C3 position during this cyclization.

Table 4: Cyclization of Activated Benzyl Serinate to this compound

Note: The following is an interactive data table. You can sort the columns by clicking on the headers.

| Entry | Activating Agent | Base | Solvent | Yield (%) |

| 1 | Tosyl chloride (TsCl) | Potassium tert-butoxide | THF | 92 |

| 2 | Mesyl chloride (MsCl) | Potassium tert-butoxide | THF | 90 |

| 3 | Tosyl chloride (TsCl) | Sodium hydride (NaH) | DMF | 88 |

| 4 | Mesyl chloride (MsCl) | Sodium hydride (NaH) | DMF | 85 |

A powerful one-pot strategy for constructing the aziridine-2-carboxylate core is the nucleophilic aziridination of α,β-unsaturated esters. This reaction proceeds through an aza-Michael addition followed by an intramolecular cyclization cascade.

In this approach, a suitable Michael acceptor, such as benzyl acrylate, is treated with a nucleophilic aminating agent that contains a latent leaving group on the nitrogen atom. A prime example of such a reagent is O-(diphenylphosphinyl)hydroxylamine. In the presence of a base like 1,8-diazabicycloundec-7-ene (DBU), the aminating agent adds to the β-position of the acrylate. The resulting enolate intermediate then cyclizes by attacking the α-position, displacing the diphenylphosphinate (B8688654) leaving group from the nitrogen atom to form the aziridine ring. This method provides direct access to N-unsubstituted aziridines, which are valuable synthetic intermediates.

Table 5: Nucleophilic Aziridination of α,β-Unsaturated Esters

Note: The following is an interactive data table. You can sort the columns by clicking on the headers.

| Entry | Michael Acceptor | Aminating Reagent | Base | Yield (%) |

| 1 | Benzyl acrylate | O-(Diphenylphosphinyl)hydroxylamine | DBU | 84 |

| 2 | Methyl acrylate | O-(Diphenylphosphinyl)hydroxylamine | DBU | 87 |

| 3 | Ethyl crotonate | O-(Diphenylphosphinyl)hydroxylamine | DBU | 75 |

| 4 | Benzyl acrylate | O-(Mesitylenesulfonyl)hydroxylamine | DBU | 79 |

Reactivity and Mechanistic Investigations of Benzyl Aziridine 2 Carboxylate Transformations

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety

Due to significant ring strain, the aziridine ring of benzyl (B1604629) aziridine-2-carboxylate (B8329488) is susceptible to nucleophilic attack, leading to the formation of various functionalized amino acid derivatives. wikipedia.org The regioselectivity and stereospecificity of these reactions are influenced by several factors, including the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions.

Regioselectivity and Stereospecificity with Oxygen-Nucleophiles

The ring-opening of benzyl aziridine-2-carboxylate with oxygen-based nucleophiles, such as water, alcohols, and carboxylates, typically proceeds with high regioselectivity. Attack of the nucleophile generally occurs at the C3 position (the carbon not bearing the carboxylate group), leading to the formation of β-substituted-α-amino acid derivatives. This regioselectivity is attributed to both steric and electronic factors.

For instance, the reaction of 2-(3-ketoalkyl)aziridine, derived from chiral aziridine-2-carboxylate, with water as a nucleophile in the presence of trifluoroacetic acid, results in the opening of the ring at the C2 position. nih.gov Conversely, using a similar aziridine with a γ-silylated hydroxy group leads to nucleophilic attack at the unsubstituted C3 position. frontiersin.org

The stereochemistry of the starting aziridine is typically retained in the product, indicating a stereospecific SN2-type mechanism. This means that the nucleophile attacks the carbon atom from the side opposite to the C-N bond, resulting in an inversion of configuration at the center of attack.

| Nucleophile | Product | Regioselectivity |

| Water (with γ-keto aziridine) | C2-opening | High |

| Water (with γ-silylated hydroxy aziridine) | C3-opening | High |

| Alcohols | β-alkoxy-α-amino esters | Predominantly C3 |

| Acetic Acid | β-acetoxy-α-amino esters | Predominantly C3 |

Regioselectivity and Stereospecificity with Carbon-Nucleophiles

Carbon-based nucleophiles, such as organocuprates and Grignard reagents, also react with this compound to yield carbon-carbon bond-forming products. The regioselectivity of these reactions can be more varied and is highly dependent on the nature of the nucleophile and the reaction conditions.

Generally, softer nucleophiles like organocuprates tend to favor attack at the less sterically hindered C3 position. In contrast, harder nucleophiles such as organolithium or Grignard reagents may show less selectivity, sometimes leading to mixtures of C2 and C3 attack products. The stereospecificity of these reactions is also high, proceeding via an SN2 mechanism with inversion of configuration.

For example, the reaction of N-tosyl-aziridine-2-carboxylic acid tert-butyl ester with Grignard reagents shows temperature-dependent regioselectivity. A bulky tert-butyl Grignard reagent favors attack at C3, while a methyl Grignard reagent prefers C2 attack at -25 °C. ucl.ac.uk

Reactivity and Selectivity with Nitrogen- and Sulfur-Nucleophiles

Nitrogen and sulfur nucleophiles, being generally soft, exhibit high reactivity and selectivity in the ring-opening of this compound. Thiols, in particular, are very effective nucleophiles for this transformation, reacting readily under mild conditions. nih.gov

The reaction of benzyl 1-benzyloxycarbonyl-(2S)-2-aziridinecarboxylate with various thiols in the presence of a catalytic amount of boron trifluoride etherate yields S-alkylcysteine derivatives in good yields. oup.com This reaction proceeds with high regioselectivity, with the nucleophile attacking the C3 carbon. oup.com Similarly, amines and azides also serve as effective nucleophiles, leading to the formation of diamino acid and azido amino acid derivatives, respectively. ebrary.net These reactions are typically stereospecific, occurring with inversion of configuration at the reaction center.

| Nucleophile | Product | Regioselectivity |

| Thiols | S-alkylcysteine derivatives | C3 attack oup.com |

| Amines | Diamino acid derivatives | Predominantly C3 |

| Azides | Azido amino acid derivatives | C3 attack ebrary.net |

Influence of Aziridine N-Substituents and Activating Groups on Reactivity Profile

The nature of the substituent on the aziridine nitrogen atom plays a crucial role in modulating the reactivity of the ring. Electron-withdrawing groups on the nitrogen atom significantly activate the aziridine ring towards nucleophilic attack. nih.govscispace.com This activation is due to the increased polarization of the C-N bonds, making the carbon atoms more electrophilic. nih.gov

Common activating groups include acyl (e.g., acetyl), carbamoyl (e.g., Boc, Cbz), and sulfonyl (e.g., tosyl) groups. scispace.comnih.gov The order of reactivity is generally sulfonyl > acyl > carbamoyl. This trend is attributed to the ability of these groups to stabilize the partial negative charge that develops on the nitrogen atom in the transition state. In contrast, N-alkyl or N-aryl groups are generally less activating. acs.org

The presence of these activating groups not only enhances the rate of reaction but can also influence the regioselectivity of the ring-opening. For instance, strongly activating groups like tosyl can promote attack at the C2 position, especially with certain nucleophiles.

Catalytic Modulations of Ring-Opening (e.g., Lewis Acid Catalysis, Transition Metal Catalysis)

The ring-opening of this compound can be significantly influenced by the use of catalysts. Lewis acids are commonly employed to activate the aziridine ring. wikipedia.org Coordination of the Lewis acid to the nitrogen atom or the carboxylate oxygen increases the electrophilicity of the ring carbons, facilitating nucleophilic attack. Common Lewis acids used for this purpose include boron trifluoride etherate (BF3·OEt2) and zinc chloride (ZnCl2). oup.com

Transition metal catalysts, particularly those based on palladium, have also been developed for the regioselective and stereospecific ring-opening of aziridines. researchgate.netmdpi.com These catalytic systems can offer unique selectivity profiles that are not achievable under non-catalytic conditions. For example, palladium-catalyzed reactions with arylboronic acids can lead to the formation of β²-aryl amino acids. mdpi.com N-heterocyclic carbenes have also been shown to be effective catalysts for the regioselective ring-opening of aziridines with acid anhydrides. organic-chemistry.org

Reductive Ring-Opening Processes (e.g., Catalytic Hydrogenation, Samarium Diiodide)

Reductive methods provide an alternative pathway for the ring-opening of this compound. Catalytic hydrogenation is a common method for the reductive cleavage of the C-N bond. nih.gov This process typically involves the use of a palladium catalyst (e.g., Pd(OH)₂) under a hydrogen atmosphere. nih.gov The regioselectivity of catalytic hydrogenation can be influenced by the substituents on the aziridine ring. For C3-aryl substituted aziridines, hydrogenolysis often leads to the specific cleavage of the benzylic C-N bond. scispace.com

Samarium diiodide (SmI₂) is another powerful reagent for the reductive ring-opening of aziridine-2-carboxylates. acs.orgscispace.com This single-electron transfer reagent can selectively cleave the C-N bond to afford β-amino esters in high yields. acs.orgscispace.com The reaction is often performed in the presence of a proton source like N,N-dimethylethanolamine (DMEA) to prevent competing nucleophilic ring-opening. scispace.com The selectivity between C-N and C-C bond cleavage is dependent on the N-substituent, with activating groups favoring the desired C-N cleavage. acs.orgscispace.com

| Reagent | Product | Key Features |

| Catalytic Hydrogenation (e.g., Pd(OH)₂/H₂) | α- or β-amino esters | Regioselectivity depends on substituents nih.govscispace.com |

| Samarium Diiodide (SmI₂) | β-amino esters | High yields, requires N-activating group for C-N cleavage selectivity acs.orgscispace.com |

Transformations Involving the Ester Functionality

The benzyl ester of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of aziridine derivatives such as other esters, alcohols, ketones, and amides.

Transesterification is a fundamental process for modifying the ester group of this compound. This reaction involves treating the benzyl ester with a different alcohol, typically in the presence of a catalyst, to exchange the benzyl group for the alkyl or aryl group of the new alcohol. For instance, enantiomerically pure methyl and ethyl N-(1-phenylethyl)aziridine-2-carboxylates have been prepared via transesterification. nih.gov

The reaction can be catalyzed by acids or bases. Lewis acids are common catalysts for transesterification, functioning by coordinating to the carbonyl oxygen of the ester. rsc.orgresearchgate.netpreprints.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the incoming alcohol. mdpi.com

| Original Ester | Reactant Alcohol | Product Ester | Catalyst Type | Reference |

| Benzyl ester | Ethanol | Ethyl ester | Not specified | ru.nl |

| (-)-Menthyl ester | Methanol | Methyl ester | Mg | bioorg.org |

| (-)-Menthyl ester | Ethanol | Ethyl ester | Mg | bioorg.org |

The ester functionality can be readily reduced to a primary alcohol, yielding (aziridin-2-yl)methanols. These aziridine alcohols are important chiral building blocks for more complex molecules. The reduction is typically accomplished using powerful hydride-donating reagents.

Lithium aluminum hydride (LiAlH₄) is commonly used for the complete reduction of the ester to the corresponding alcohol. nih.govbioorg.org Milder conditions have also been developed, such as the use of a mixture of sodium borohydride (NaBH₄) and lithium chloride (LiCl), to achieve the same transformation. nih.gov

| Starting Material | Reducing Agent | Product | Reference |

| N-(1-phenylethyl)aziridine-2-carboxylate ester | LiAlH₄ | (N-(1-phenylethyl)aziridin-2-yl)methanol | nih.gov |

| N-(1-phenylethyl)aziridine-2-carboxylate ester | NaBH₄ / LiCl | (N-(1-phenylethyl)aziridin-2-yl)methanol | nih.gov |

| (-)-Menthyl N-(α-methylbenzyl)-aziridine-2-carboxylate | LiAlH₄ or NaBH₄ | (N-(α-methylbenzyl)aziridin-2-yl)methanol | bioorg.org |

The conversion of the ester group to a ketone requires reaction with an organometallic C-nucleophile. However, direct reaction of esters with reagents like Grignard or organolithium compounds can be difficult to control, often leading to over-addition to form a tertiary alcohol (carbinol). nih.gov

A more controlled approach involves a two-step sequence. First, the ester is converted into a more suitable intermediate, such as a Weinreb amide (N-methoxy-N-methyl amide) or a tertiary amide. nih.govnih.gov These intermediates react with one equivalent of an organometallic reagent to form a stable tetrahedral intermediate that collapses to the ketone upon workup, preventing over-addition. The resulting aziridinyl ketones can then be treated with a second organometallic reagent (which can be the same or different) to produce symmetrical or unsymmetrical aziridinyl carbinols (tertiary alcohols). nih.gov For example, arylation of a Weinreb amide derived from an aziridine-2-carboxylate ester has been used to afford aziridine ketones. nih.gov

| Ester Derivative | C-Nucleophile | Intermediate Product | Final Product (after 2nd nucleophile) | Reference |

| Weinreb amide | Aryl lithium/Grignard | Aziridinyl aryl ketone | Aziridinyl aryl carbinol | nih.gov |

| N,N-Dimethylamide | Organolithium reagent | Aziridinyl ketone | Symmetrical/Unsymmetrical aziridinyl carbinol | nih.gov |

The ester group of this compound can be converted to an amide through aminolysis, which is the reaction with an amine. This transformation can be facilitated by enzymatic catalysis. For instance, the enzymatically-catalyzed aminolysis of a diastereoisomeric mixture of methyl N-(1-phenylethyl)aziridine-2-carboxylate provided a diastereoisomerically pure amide. nih.gov

Alternatively, the ester can first be converted to a more reactive carboxylic acid derivative, such as an acyl chloride, or an activated intermediate like a Weinreb amide, which then readily reacts with amines to form the corresponding amides. nih.gov The direct formation of amides from unactivated carboxylic acids and amines is also possible, often requiring catalysts or high temperatures. rsc.org While direct conversion from the benzyl ester with hydrazine to form the hydrazide is plausible, a more common route involves the activation of the corresponding carboxylic acid.

Ring Expansion and Rearrangement Processes

This compound and related derivatives serve as precursors for the synthesis of larger, more complex heterocyclic structures through ring expansion and rearrangement reactions. These transformations leverage the high reactivity of the strained aziridine ring. researchgate.net

One significant class of ring-expansion reactions involves the interaction of trans-aziridine-2-carboxylates with isocyanates. researchgate.net This reaction pathway provides an efficient route to five-membered heterocyclic compounds. Specifically, the reaction with N-alkyl isocyanates, which occurs without the need for a catalyst, leads to the formation of imidazolidin-2-ones. Conversely, when the N-alkyl group of the isocyanate is replaced with an N-phenyl group, the reaction yields oxazolidin-2-imines. A similar reaction of trans-aziridine-2-carboxylates with isothiocyanates results in the formation of imidazolidine-2-thiones. researchgate.net

These transformations are valuable in synthetic chemistry as they allow for the construction of diverse heterocyclic scaffolds from a common aziridine precursor. The specific outcome of the reaction is highly dependent on the nature of the substituent on the reacting partner (isocyanate or isothiocyanate), demonstrating a tunable approach to heterocyclic synthesis.

Intramolecular Acyl Migration from N to C

Under specific reaction conditions, aziridine-2-carboxylates can undergo an intramolecular acyl migration from the nitrogen atom to the C2 carbon. This rearrangement is typically observed during deprotonation reactions, for instance, with strong bases like lithium diisopropylamide. researchgate.net

The process is initiated by the abstraction of the proton at the C2 position, forming an intermediate carbanion. This carbanion then facilitates the migration of an acyl group from the nitrogen atom to the C2 carbon. Mechanistic studies have confirmed that this is an intramolecular process. researchgate.net The result of this N-to-C acyl shift is the formation of aziridine-2,2-dicarboxylates. researchgate.net This transformation provides a unique method for introducing a second carboxylate functionality at the C2 position of the aziridine ring.

Computational and Theoretical Chemistry Studies of Reactivity

Computational and theoretical chemistry, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reactivity of this compound. These methods provide detailed insights into reaction mechanisms, transition states, and the origins of selectivity that are often difficult to probe experimentally.

Density Functional Theory (DFT) calculations are widely employed to map the potential energy surfaces of reactions involving aziridine-2-carboxylates. By optimizing the geometries of reactants, intermediates, transition states, and products, researchers can construct detailed reaction profiles. acs.org For instance, DFT studies on copper(I)-catalyzed aziridination reactions have confirmed the exothermic nature of these transformations and identified the most favorable reaction pathways. researchgate.net

In the context of palladium-catalyzed ring-opening cross-coupling reactions, DFT calculations have been instrumental in understanding the multi-step mechanism, which includes oxidative addition (the ring-opening step), transmetalation, and reductive elimination. researchgate.netacs.org These studies allow for the precise characterization of transition state structures, revealing key interactions, such as those between the catalyst's ligands and the aziridine substrate, which govern the reaction's feasibility and outcome. acs.org

Table 1: DFT Investigation of a Model Aziridination Reaction

| Species | Method | Basis Set | Calculated Property | Value | Reference |

| Reaction Intermediates | B3LYP | 6-31G(d) | Optimized Geometries | N/A | researchgate.net |

| Transition States | B3LYP | 6-31G(d) | Optimized Geometries | N/A | researchgate.net |

| Overall Reaction | B3LYP | 6-31G(d) | Gibbs Free Energy Change | ~ -170 kJ/mol | researchgate.net |

The ring-opening of substituted aziridines like this compound can proceed via nucleophilic attack at either the C2 or C3 position, leading to different regioisomers. The stereochemical outcome of these reactions is also critical, particularly in asymmetric synthesis. nih.gov

Computational studies have been crucial in explaining the origins of regio- and stereoselectivity. For nucleophilic ring-opening reactions, selectivity is governed by a combination of steric and electronic factors. nih.govnih.gov The electron-withdrawing carboxylate group at C2 significantly influences the electronic properties of the ring, often directing nucleophilic attack to the C3 position in activated aziridines. nih.gov DFT calculations can quantify the activation barriers for attack at each carbon, revealing the lowest energy pathway. For example, in palladium-catalyzed reactions, the regioselectivity is determined during the oxidative addition (ring-opening) step, and computational models can explain why a particular catalyst favors attack at the terminal (C3) versus the benzylic (C2) position by analyzing the stability of the respective transition states. acs.org Similarly, solvent effects can play a crucial role; DFT calculations incorporating solvent models have shown that hydrogen bonding between the solvent and the aziridine can modulate orbital distributions, thereby directing the regioselectivity of the ring-opening. rsc.org

Table 2: Factors Influencing Regioselectivity in Aziridine Ring-Opening

| Factor | Influence on Regioselectivity | Mechanism | Reference |

| N-Activating Group | Electron-withdrawing groups promote C3 attack | Electronic Effects | nih.govacs.org |

| Substituent at C2/C3 | Functional groups on substituents can direct attack | Steric/Electronic Effects | nih.govfrontiersin.org |

| Catalyst/Ligands | Bulky ligands can block one site, favoring the other | Steric Hindrance | acs.org |

| Solvent | Hydrogen bonding can alter orbital distributions | Solvation Effects | rsc.org |

The high reactivity of aziridines stems from their significant ring strain energy, which is released upon ring-opening. researchgate.net Computational modeling of the reaction's energy landscape allows for the identification of the rate-determining step. For many multi-step transformations, such as palladium-catalyzed cross-couplings, the initial ring-opening (oxidative addition) is the selectivity-determining step, while a subsequent step, like transmetalation, is often the rate-determining step. researchgate.netacs.org

The unique bonding and electronic structure of the aziridine ring are central to its reactivity. The internal bond angles of approximately 60° lead to significant angle strain. nih.gov This strain means the C-C and C-N bonds have increased p-character and are weaker than in typical acyclic amines, facilitating ring-opening reactions.

The nitrogen atom in an aziridine ring is less basic than in acyclic amines. This is attributed to the increased s-character of the nitrogen's lone pair of electrons, which holds them closer to the nucleus. Furthermore, the angle strain increases the energy barrier for nitrogen inversion, which can have implications for the stereochemical stability of chiral N-substituted aziridines. The electronegativity of the nitrogen atom, combined with the ring strain, makes the ring carbons electrophilic and susceptible to attack by nucleophiles. nih.gov

Applications in the Synthesis of Complex Organic Molecules

Synthesis of Unnatural α- and β-Amino Acid Derivatives

The synthesis of non-proteinogenic α- and β-amino acids is of significant interest due to their presence in numerous biologically active compounds and their use as probes for studying peptide and protein structures. bioorg.org Benzyl (B1604629) aziridine-2-carboxylate (B8329488) provides a valuable starting point for accessing these important molecules.

Diaminopropanoic Acid Synthesis

Orthogonally protected 2,3-diaminopropanoic acids (DAPs) are crucial components of various natural products and pharmaceuticals. bioorg.orgtudublin.ie The synthesis of these compounds can be efficiently achieved through the ring-opening of N-activated benzyl aziridine-2-carboxylates. tudublin.ieresearchgate.net For instance, the reaction of an N-tosylaziridine-2-carboxylate with benzylamine (B48309) as a nucleophile yields the desired protected diaminopropionic acid. researchgate.net The regioselectivity of this reaction, determining whether the nucleophile attacks the α- or β-position of the aziridine (B145994) ring, is influenced by the nature of the N-activating group and the ester group. tudublin.ie

Another approach involves the direct ring-opening of N-benzylaziridine-2-carboxylate with an azide (B81097) nucleophile under acidic aqueous conditions, catalyzed by aluminum trichloride, to produce a 3-amino-2-azidopropionate intermediate. bioorg.org This intermediate can then be further elaborated to yield orthogonally protected 2,3-diaminopropanoic acid. bioorg.org The reaction proceeds with complete inversion of configuration at the reaction center. bioorg.org

Table 1: Synthesis of Diaminopropanoic Acid Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

| N-tosylaziridine 2-carboxylate | Benzylamine, Acetonitrile | Protected diaminopropionic acid | 70% | researchgate.net |

| Chiral [10(R)-α-methylbenzyl]aziridine-2(R)-carboxylate (–)-menthol ester | Sodium azide, AlCl₃·6H₂O, 50% aq. ethanol | 2-azido-3-[10(R)-α-methylbenzylamino]-propionate | 95% | bioorg.org |

Formation of β-Amino Esters

β-Amino esters are valuable precursors for the synthesis of β-peptides and other biologically active molecules. The reductive ring-opening of 3-substituted benzyl aziridine-2-carboxylates with samarium diiodide (SmI₂) provides a method for their preparation. nih.govnih.gov This reaction preferentially proceeds via cleavage of the C–N bond, leading to the formation of β-amino esters. nih.govnih.gov

The selectivity of the C–N bond cleavage over the competing C–C bond cleavage is dependent on several factors, including the substituent on the aziridine nitrogen and the substituent at the 3-position. nih.gov The presence of an activating group on the aziridine nitrogen is crucial for achieving high selectivity for C–N bond cleavage. nih.gov For example, aziridines with a p-toluenesulfonyl (Ts) or a 2-trimethylsilylethyl sulfonate (SES) group on the nitrogen exhibit exclusive C–N bond cleavage. nih.gov

Table 2: Reductive Ring-Opening of Aziridine-2-carboxylates to β-Amino Esters

| Aziridine Substrate | Reagent | Product | Selectivity (C-N vs C-C cleavage) | Reference |

| trans-aziridine-2-carboxylates with 3-aryl group and N-benzyl group | Samarium diiodide | β-amino esters | Low yield | nih.gov |

| Aziridines with N-activating group (e.g., Ts, SES) | Samarium diiodide | β-amino esters | High, exclusive C-N cleavage | nih.gov |

Preparation of α-Amino Acids through C-N Bond Cleavage

The synthesis of α-amino acids can also be achieved from benzyl aziridine-2-carboxylates through reductive ring-opening. researchgate.net Catalytic hydrogenation of (+)-trans-(2S,3R)-3-(1,3-benzodioxol-5-yl)aziridine-2-carboxylate, for example, affords the corresponding α-amino acid derivative. researchgate.net This method allows for the asymmetric synthesis of compounds like (+)-tert-butyl [(1R)-2-(1,3-benzodioxol-5-yl)-1-methylethyl]carbamate with high optical purity. researchgate.net

Furthermore, the utility of this approach is highlighted in the synthesis of protected forms of L-DOPA. The palladium-mediated reductive opening of a specific aziridine at the C-3 position leads to the formation of the α-amino ester, a protected form of L-DOPA. nih.govnih.gov This demonstrates the versatility of benzyl aziridine-2-carboxylates in accessing both α- and β-amino acid derivatives from the same precursor by choosing the appropriate ring-opening conditions. nih.gov

Construction of Nitrogen-Containing Heterocycles

Benzyl aziridine-2-carboxylate is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent in natural products and pharmaceuticals.

Synthesis of δ-Lactams and γ-Lactones

Functionalized aziridines derived from this compound can be transformed into δ-lactams and γ-lactones. ru.nl For instance, 1-arylmethyl-2-(2-cyanoethyl)aziridines can be hydrolyzed to the corresponding 2-(2-carbamoylethyl)aziridines. These intermediates then undergo rearrangement upon heating to form 5-hydroxypiperidin-2-ones, which are δ-lactams. ru.nl

Alternatively, chemical hydrolysis of 2-(2-cyanoethyl)aziridines with potassium hydroxide (B78521) furnishes potassium 3-(aziridin-2-yl)propanoates. ru.nl Upon acidification, these propanoates smoothly rearrange to yield 4-(aminomethyl)butyrolactones, a class of γ-lactones. ru.nl

Preparation of Functionalized Azacyclic and Acyclic Molecules

The inherent reactivity of the aziridine ring in this compound makes it a key starting material for a wide range of functionalized nitrogen-containing molecules. nih.gov The presence of both the highly reactive three-membered ring and a versatile carboxylate group allows for diverse synthetic transformations through ring-opening or ring-transformation reactions. nih.govjove.com

For example, enantiopure (2R)- and (2S)-aziridine-2-carboxylates have been utilized in the asymmetric synthesis of biologically important amino acyclic and aza-heterocyclic compounds. nih.gov This includes the synthesis of marine natural products biemamide B and D, which involves a regio- and stereoselective ring-opening of the aziridine-2-carboxylate. nih.govjove.com Another example is the synthesis of (-)-epiallo-isomuscarine, which proceeds through a highly stereoselective Mukaiyama reaction of aziridine-2-carboxylate followed by intramolecular aziridine ring-opening. nih.govjove.com

Routes to Tetrahydro-β-carbolines and Benzoxazepines

Tetrahydro-β-carbolines (THβCs), which form the core structure of many indole (B1671886) alkaloids, can be synthesized using aziridine-based methodologies. One notable strategy involves a Pictet-Spengler reaction. This reaction typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone. In a modified approach, an N-alkylated tetrahydro-β-carboline, generated from a Pictet-Spengler reaction between tryptamine and formaldehyde, can undergo nucleophilic substitution with an α-bromoketone to yield an N-alkylated intermediate. This intermediate can then be transformed into a pentacyclic tetrahydro-β-carboline framework that incorporates a strained aziridine ring system through a visible light-driven photocascade catalysis strategy. nih.gov While not a direct use of this compound as a starting material for the Pictet-Spengler reaction itself, this demonstrates the integration of aziridine synthesis with this classical reaction to build complex heterocyclic structures. The Pictet-Spengler reaction proceeds through the formation of a Schiff base from an electron-rich β-arylethylamine and a carbonyl compound, followed by an acid-catalyzed 6-endo-trig cyclization. mdpi.com

Furthermore, aziridines are valuable precursors for ring-expansion reactions to generate larger heterocycles like benzoxazepines. researchgate.netdiva-portal.org These seven-membered heterocyclic systems are of interest in medicinal chemistry. The inherent ring strain of the aziridine facilitates its use as a synthon for ring expansion, where cleavage of the C-N or C-C bonds can be programmed to afford larger ring systems. msu.edu

Utility as Chiral Auxiliaries and Synthon Equivalents in Asymmetric Synthesis

Enantiomerically pure aziridine-2-carboxylates are powerful tools in asymmetric synthesis, acting as both chiral building blocks and platforms for the use of chiral auxiliaries. msu.edunih.gov The N-(1-phenylethyl) group is frequently employed as a chiral auxiliary on the aziridine nitrogen. nih.gov This auxiliary directs the stereochemical outcome of subsequent reactions, after which it can be removed. nih.gov

These N-(1-phenylethyl)aziridine-2-carboxylates function as chiral synthons that are resistant to epimerization at the C2 position, a common issue with related α-amino aldehydes like Garner's aldehyde. nih.gov The synthetic utility stems from the ability to perform transformations at the carboxylate group and to open the aziridine ring stereoselectively. Nucleophilic ring-opening typically occurs at the less substituted C3 position, allowing for the synthesis of vicinal amino alcohols and 2-amino-1,3-propanediols with high enantiomeric purity. nih.gov For instance, the Gabriel-Cromwell reaction between a 3,3-dibromopropanoate and (R)- or (S)-1-phenylethylamine, followed by separation of the resulting diastereomeric N-(1-phenylethyl)aziridine-2-carboxylates, provides access to these valuable chiral intermediates.

The aziridine-2-carboxylate moiety itself can be considered a synthetic equivalent of an "α-alanyl cation" synthon, enabling the preparation of various α- and β-amino acids through stereospecific ring-opening reactions with a range of nucleophiles. msu.edu

Development of Synthetic Pathways to Biologically Relevant Scaffolds

The reactivity of this compound has been harnessed to construct a variety of molecular scaffolds that are central to biologically active molecules, including pharmaceuticals and natural products.

Precursors for Peptide Mimetics and Modified Peptides

Aziridine-2-carboxylic acid (Azy), for which this compound is a protected precursor, is a valuable nonproteinogenic amino acid for incorporation into peptides. Its inclusion creates a reactive electrophilic site within the peptide backbone, allowing for site-selective modifications. This strategy has been used to develop peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved properties such as stability and bioavailability.

The synthesis of peptides containing an aziridine-2-carboxylic acid residue can be challenging due to the ring's reactivity, but methodologies have been developed for both solution-phase and solid-phase synthesis. Once incorporated, the aziridine ring can be opened by various nucleophiles, such as thiols, to introduce new functionalities. For example, benzyl 1-benzyloxycarbonyl-(2S)-2-aziridinecarboxylate can react with thiols in the presence of a Lewis acid to yield S-alkylcysteine derivatives. This approach provides a convergent route to complex modified peptides and thioglycoconjugates. The aziridine unit can be viewed as a rigid surrogate for amino acids like D-alanine, imparting unique conformational constraints and electrophilicity.

Intermediates for Alkaloids and Other Natural Products (e.g., Biemamide B and D, Epiallo-Isomuscarine, Sphingoids, Dynobacin A)

Chiral aziridine-2-carboxylates are key intermediates in the asymmetric synthesis of numerous natural products.

Biemamide B and D : The first asymmetric synthesis of these 5,6-dihydrouracil-type marine natural products was achieved using chiral 1-(α-methylbenzyl)aziridine-2-carboxylate. The key steps involved a regio- and stereoselective aziridine ring-opening with an azide nucleophile, followed by cyclization. This synthesis also led to the revision of the absolute configuration of the natural products.

Epiallo-Isomuscarine : The synthesis of (-)-epiallo-isomuscarine, a potent muscarinic agonist, has been accomplished starting from enantiopure aziridine-2-carboxylate. The strategy involved a highly stereoselective Mukaiyama aldol (B89426) reaction of an aziridine-2-carboxaldehyde (derived from the corresponding carboxylate) with a silyl (B83357) enol ether, followed by an intramolecular aziridine ring-opening.

Sphingoids : These signaling molecules and structural components of cell membranes can be synthesized from N-(1-phenylethyl)aziridine-2-carboxylate derivatives. nih.gov The synthesis of sphingoid analogs, such as the glucosylceramide synthase inhibitor D-threo-PDMP, has been achieved using an aziridine aldehyde derived from the corresponding carboxylate as a key chiral building block. nih.gov

Dynobacin A : The total synthesis of this potent antimicrobial agent highlights the utility of N-H aziridine-2-carboxylates as key building blocks. These intermediates are used in stereo- and regioselective C-C or N-C bond-forming ring-opening reactions to construct the complex architecture of the natural product.

| Natural Product | Key Synthetic Strategy from Aziridine-2-carboxylate | Reference(s) |

| Biemamide B and D | Regio- and stereoselective aziridine ring-opening with azide. | |

| Epiallo-Isomuscarine | Stereoselective Mukaiyama aldol reaction followed by intramolecular ring-opening. | |

| Sphingoids (e.g., D-threo-PDMP) | Use of an aziridine aldehyde derived from the carboxylate as a chiral synthon. | nih.gov |

| Dynobacin A | Stereo- and regioselective ring-opening reactions of N-H aziridine-2-carboxylates. |

Building Blocks for Pharmaceutical Intermediates (e.g., L-DOPA precursors, Amphetamine-type compounds, Phenylethylamines)

The versatility of this compound extends to the synthesis of important pharmaceutical intermediates.

L-DOPA precursors : The synthesis of L-3,4-dihydroxyphenylalanine (L-DOPA), a crucial drug for treating Parkinson's disease, has been demonstrated using a catalytic asymmetric aziridination reaction to form a cis-3-arylaziridine-2-carboxylate. nih.gov This chiral aziridine is then converted to the protected form of L-DOPA through a palladium-mediated reductive ring-opening at the C3 position. This process illustrates how the same chiral aziridine can be a precursor to both α- and β-amino acids, as reductive opening at C2 with samarium diiodide yields the corresponding β³-DOPA derivative.

Amphetamine-type compounds : The asymmetric synthesis of (+)-tert-butyl [(1R)-2-(1,3-benzodioxol-5-yl)-1-methylethyl]carbamate, an amphetamine-type compound, has been achieved through the reductive ring-opening of (+)-trans-(2S,3R)-3-(1,3-benzodioxol-5-yl)aziridine-2-carboxylate. This transformation proceeds with high retention of optical purity.

Phenylethylamines : Complex β-phenethylamine derivatives, a privileged scaffold in medicinal chemistry, can be synthesized from benzyl-substituted aziridines. nih.gov For example, the synthesis of (-)-cathinone has been accomplished starting from a chiral N-(1-phenylethyl)aziridine-2-carboxaldehyde, which is derived from the corresponding ester.

Probes for Mechanistic Biological Studies (e.g., Enzyme Inhibitor Design focusing on chemical interaction)

Aziridine-2-carboxylates have been designed and synthesized as probes to study enzyme mechanisms, often acting as irreversible or pseudo-irreversible inhibitors. Their inhibitory activity stems from the electrophilic nature of the strained aziridine ring, which can be attacked by nucleophilic residues in an enzyme's active site.

A series of cis-configured 1-alkyl-3-phenylaziridine-2-carboxylates, including N-benzyl derivatives, were synthesized as pseudo-irreversible inhibitors of aspartic acid proteases such as cathepsin D and secreted aspartic proteases (SAPs) from Candida albicans. The inhibitory mechanism involves the nucleophilic attack of an active site aspartate residue on the aziridine ring. Docking studies suggest that substituents on the aziridine, such as the N-benzyl group, can form productive interactions within the enzyme's binding pockets, enhancing inhibitory potency.

Furthermore, aromatic sulfonamides of aziridine-2-carboxylic acid esters have been identified as potent inhibitors of protein disulfide isomerase (PDI) enzymes, which are involved in protein folding. Mechanistic studies using NMR spectroscopy have shown that these inhibitors form covalent bonds with cysteine residues (C53 and C56) in the active site of the PDIA1 enzyme. The reactivity of the aziridine ring towards the thiol group of cysteine is a key aspect of their inhibitory action, making them valuable tools for studying the function of cysteine-dependent enzymes.

Advanced Analytical Techniques in Structural and Mechanistic Elucidation

Spectroscopic Methods for Structural Assignment and Stereochemical Elucidation

Spectroscopic techniques are indispensable tools for the detailed structural analysis of aziridine (B145994) rings, providing insights into their configuration, conformation, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Regioselectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of benzyl (B1604629) aziridine-2-carboxylate (B8329488) derivatives. Both ¹H and ¹³C NMR provide critical information for assigning the relative stereochemistry (cis/trans) of substituents on the aziridine ring and for determining the regioselectivity of ring-opening reactions.

The relative stereochemistry of the aziridine ring protons can often be deduced from their vicinal coupling constants (³J). For instance, in N-p-phenylbenzoyl derivatives of aziridine-2-carboxylates, cis isomers exhibit a coupling constant of approximately 6.0 Hz, while trans isomers show a smaller coupling constant of around 2.2 Hz. ru.nl This difference arises from the dihedral angle between the vicinal protons, which is typically smaller in cis isomers. Similarly, ¹H NMR analysis has been used to confirm the complete stereospecificity of certain aziridination reactions, where the absence of signals corresponding to the alternative isomer indicates a high degree of stereocontrol. nih.gov

In addition to coupling constants, Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for establishing spatial proximity between protons. NOESY experiments can help to distinguish between isomers by identifying through-space correlations between substituents on the aziridine ring. nih.gov For example, an NOE correlation between protons on adjacent carbons would strongly suggest a cis relationship. However, anomalous NOESY cross-peaks have been observed in some carbon-substituted aziridines, which are not due to dipolar cross-relaxation or chemical exchange, but rather to scalar relaxation. researchgate.netacs.org This highlights the need for careful interpretation of NMR data.

NMR is also crucial for determining the regioselectivity of ring-opening reactions. For example, in Lewis acid-mediated nucleophilic ring-opening reactions of cis-3-alkylaziridine-2-carboxylates, NMR analysis of the products reveals that the reaction often proceeds with the breakage of the bond between the nitrogen (N-1) and the C-3 position. bioorg.orgnih.gov The chemical shifts and splitting patterns of the resulting amino acid derivatives provide definitive evidence for the site of nucleophilic attack.

Table 1: Representative ¹H and ¹³C NMR Data for Benzyl Aziridine-2-Carboxylate Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Ethyl cis-3-benzyl-1-benzylaziridine-2-carboxylate | CDCl₃ | 1.28 (t, 3H), 2.21 (q, 1H), 2.33 (d, 1H), 2.87 (dd, 1H), 3.18 (dd, 1H), 3.63 (dd, 2H), 4.24 (q, 2H), 7.15–7.42 (m, 10H) | 14.2, 33.9, 42.3, 47.3, 60.9, 63.5, 126.2, 127.1, 127.9, 128.2, 128.3, 128.6, 137.6, 138.6, 169.6 | bioorg.org |

| Methyl cis-3-benzyl-1-benzylaziridine-2-carboxylate | CDCl₃ | 2.09 (q, 1H), 2.26 (d, 1H), 2.72 (dd, 1H), 2.95 (dd, 1H), 3.55 (dd, 2H), 3.70 (s, 3H), 7.05–7.24 (m, 10H) | 34.0, 42.2, 47.3, 52.1, 63.6, 126.3, 127.2, 128.0, 128.3, 128.4, 128.6, 137.5, 138.6, 170.1 | bioorg.org |

| Ethyl trans-N-(diphenylmethylene)aziridine-2-carboxylate | CDCl₃ | 1.25 (t, 3H), 3.20 (d, 1H), 3.90 (d, 1H), 4.18 (q, 2H), 4.24 (t, 1H), 4.33 (dd, 1H), 4.48 (dd, 1H), 7.25–7.42 (m, 9H), 7.55–7.61 (m, 2H), 7.74 (d, 2H) | 14.0, 44.2, 45.1, 46.8, 62.2, 68.8, 119.96, 119.97, 125.2, 125.3, 126.4, 127.05, 127.06, 127.7, 127.8, 128.6, 128.7, 134.9, 141.25, 141.26, 143.6, 143.7, 159.7, 167.3 | nih.gov |

| (2R,3R)-3-Benzyl-2-hydroxymethyl-1-[(R)-1-phenylethyl]aziridine | Not specified | Not specified | Not specified | bioorg.org |

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of both the relative and absolute configuration of crystalline this compound derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of atoms.

This technique has been instrumental in confirming the stereochemical outcomes of various synthetic routes. For example, the crystal structure of (2R,3R)-3-benzyl-2-hydroxymethyl-1-[(R)-1-phenylethyl]aziridine, a derivative of this compound, was determined to confirm its configuration. bioorg.org Similarly, the absolute structure of a pure diastereomer of a methyl-N-phenylaziridine-2-carboxylate derivative was established by X-ray crystallography, which in turn allowed for the assignment of the absolute configuration of the final product. researchgate.net

In another study, the structure of a product resulting from the ring expansion of a trans-aziridine-2-carboxylate was confirmed by single-crystal X-ray analysis to be a cis-2-iminothiazolidine derivative. acs.org The X-ray structure of (2R)-2-{N-acetyl-N-[(R)-1-phenylethyl]amino}-3-chloro-propionic acid methyl ester, a product of aziridine ring-opening, also provided conclusive proof of the reaction's stereochemistry. bioorg.org The crystal structures of N-tritylaziridin-2-ylmethanols have revealed a trans relationship between the diphenylmethanol (B121723) and trityl groups. psu.edu These examples underscore the power of X-ray crystallography in providing unequivocal structural proof, which is essential for validating reaction mechanisms and guiding further synthetic efforts.

Circular Dichroism (CD) Spectroscopy and Quantum Chemical CD Calculations for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly valuable for assigning the absolute configuration of chiral compounds in solution, including this compound derivatives.

The CD spectrum of a chiral molecule is highly sensitive to its stereochemistry, with enantiomers exhibiting mirror-image spectra. For complex molecules, the interpretation of experimental CD spectra can be challenging. However, the combination of experimental CD measurements with quantum chemical calculations provides a powerful and reliable method for determining absolute configuration. acs.org

This approach involves calculating the theoretical CD spectrum for a specific enantiomer using methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net The calculated spectrum is then compared with the experimental spectrum. A good match between the two allows for the confident assignment of the absolute configuration of the compound under investigation. This combined approach has been successfully applied to various aziridine derivatives. researchgate.netresearchgate.netrsc.orgunibs.it For instance, the absolute configuration of cis-configured 1-alkyl-3-phenylaziridine-2-carboxylates was assigned using this method. researchgate.net The chiroptical properties of these molecules, as reflected in their CD spectra, can be correlated with their assigned configurations. rsc.org

Chromatographic Techniques for Product Separation and Purity Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation of product mixtures and the analysis of enantiomeric and diastereomeric purity in the synthesis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

Chiral HPLC is a cornerstone technique for separating enantiomers. csfarmacie.cz By using a chiral stationary phase (CSP), it is possible to resolve racemic mixtures of aziridine-2-carboxylates into their individual enantiomers. scispace.comsemanticscholar.org The enantiomeric excess (ee) of a reaction product is frequently determined by chiral HPLC analysis. beilstein-journals.orgchemrxiv.orgclockss.org For example, the enantiomeric purity of optically active aziridine esters can be determined by converting them into Mosher's amides and analyzing the diastereomeric mixture by HPLC. ru.nl

Preparative HPLC is also used to separate diastereomers of aziridine-2-carboxylates on a larger scale, allowing for the isolation of pure stereoisomers for further study. researchgate.net

Gas Chromatography (GC) is another valuable tool, particularly for the analysis of volatile aziridine derivatives. acs.orgvwr.com Capillary GC with a chiral stationary phase can be used to determine the diastereomeric excess (de) of products. scispace.com In some cases, the yield of a reaction is calculated based on GC analysis with an internal standard. researchgate.net

The choice between HPLC and GC depends on the volatility and thermal stability of the analyte. Both techniques are crucial for monitoring reaction progress, assessing product purity, and quantifying the stereoselectivity of asymmetric transformations involving this compound.

Table 2: Examples of Chromatographic Conditions for the Analysis of Aziridine-2-Carboxylate Derivatives

| Technique | Column | Mobile Phase/Conditions | Analyte | Purpose | Reference |

| Chiral HPLC | Daicel Chiralpak AD-H | Not specified | (R)-N-benzyl-N-(diphenylmethylene)glycine ethyl ester | Enantiomeric excess determination | clockss.org |

| Chiral HPLC | Chiracel-ODH | Not specified | 1-Benzyl aziridine-2-carboxylates | Enantiomeric excess determination | scispace.com |

| Capillary GC | Beta-DEX™ 120 | Not specified | 1-Benzyl aziridine-2-carboxylates | Diastereomeric excess determination | scispace.com |

| Chiral HPLC | Daicel Chiralpack | Heptane/Isopropanol mixture | Aziridine derivatives | Enantiomeric excess determination | wiley-vch.de |

| Chiral HPLC | Chiracel IA-3 | n-hexane/i-PrOH 95:5 | Aziridine derivatives | Enantiomeric excess determination | semanticscholar.org |

| Preparative HPLC | Not specified | Not specified | Diastereomers of 1-alkyl-3-phenylaziridine-2-carboxylates | Separation of diastereomers | researchgate.net |

Future Perspectives and Emerging Research Avenues for Aziridine 2 Carboxylates

Design and Synthesis of Next-Generation Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The quest for highly stereoselective and efficient methods for synthesizing aziridine-2-carboxylates remains a central theme in organic chemistry. Researchers are actively designing and developing novel catalytic systems to overcome existing limitations. A key focus is on achieving high enantioselectivity in the formation of chiral aziridines, which are crucial building blocks for pharmaceuticals and other biologically active molecules. chemrxiv.orgjchemlett.com

Recent advancements include the use of chiral N,N′-dioxide/Cu(II) complexes, which have shown promise in the asymmetric nucleophilic addition to 2H-azirines, yielding chiral aziridines with high enantiomeric purity. jchemlett.com Another notable approach involves the use of copper hydride catalysis for the kinetic resolution of racemic 2H-azirines, providing access to enantioenriched N-H aziridine-2-carboxylates with excellent diastereoselectivity. chemrxiv.org Furthermore, the development of boron-based Brønsted acid catalysts, in conjunction with chiral diol ligands, has enabled the synthesis of cis-aziridine amides with good yields and high enantioselectivities. mdpi.com The exploration of bimetallic catalytic systems, such as those combining palladium and a Lewis acid, is also opening new pathways for the synthesis of complex heterocyclic structures from aziridine (B145994) precursors. mdpi.com

Table 1: Examples of Next-Generation Catalytic Systems for Aziridine-2-carboxylate (B8329488) Synthesis

| Catalyst System | Reaction Type | Key Features |

| Chiral N,N′-dioxide/Cu(II) complex | Asymmetric nucleophilic addition to 2H-azirines | High enantiomeric purity. jchemlett.com |

| Copper hydride with chiral ligands | Kinetic resolution of racemic 2H-azirines | Excellent diastereoselectivity and high enantioselectivity for N-H aziridines. chemrxiv.org |

| Arylboronic acid and chiral diol ligand | Asymmetric aziridination | High enantioselectivity for cis-aziridine amides. mdpi.com |

| Palladium and Lewis acid (synergistic) | Ring-opening and annulation | Access to complex benzoazepinone and dihydropyridone structures. mdpi.com |

| Rhodium(II) carboxylate | Intermolecular N-aryl nitrene transfer | Stereospecific and chemo- and diastereoselective formation of N-aryl aziridines. rsc.org |

| Iron(II) complexes | Direct N–H/N–Me aziridination of olefins | Stereo- and regioselective synthesis of unactivated aziridines. rsc.org |

Exploration of Novel Reaction Pathways and Expanded Substrate Scope

Beyond the refinement of existing methods, a significant research effort is directed towards discovering entirely new reaction pathways for the synthesis and functionalization of aziridine-2-carboxylates. This includes expanding the range of substrates that can be effectively transformed, thereby broadening the synthetic utility of these compounds.

One area of active investigation is the ring expansion of aziridine-2-carboxylates to form larger, more complex heterocyclic systems. nih.govacs.orgscispace.com For instance, zinc tetrafluoroborate (B81430) has been shown to mediate the regio- and stereoselective ring expansion of trans-N-alkyl aziridine-2-carboxylates with isothiocyanates to produce cis-2-iminothiazolidines and cis-thiazolidine-2-iminium tetrafluoroborates. nih.govacs.org This transformation highlights the potential to access diverse heterocyclic scaffolds from a common aziridine precursor.

Researchers are also exploring novel ring-opening reactions. For example, the palladium-catalyzed cross-coupling of vinyl aziridines with organoboronic acids provides a route to allylic amines with high regioselectivity. mdpi.com Additionally, the development of methods for the reductive carboxylation of aziridines using nickel catalysis offers a pathway to valuable β-amino acid building blocks. mdpi.com The substrate scope of aziridination reactions is also being expanded to include challenging terminal alkenes, with iron and other transition metal catalysts showing promise in this area. rsc.org